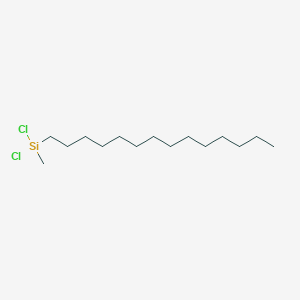![molecular formula C5H13O3PSi B14610763 2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane CAS No. 58068-62-5](/img/structure/B14610763.png)
2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane is a compound characterized by the presence of a trimethylsilyl group and a dioxaphospholane ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is often used in organic synthesis and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane typically involves the reaction of a suitable phospholane precursor with a trimethylsilylating agent. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can yield phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions include phosphates, phosphines, and various substituted phospholanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the modification of biomolecules for analytical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule . This allows for selective reactions to occur at other functional groups, facilitating complex synthetic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Trimethylsilyl)oxy]propyl ester
- Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Tris(trimethylsilyl) 2-[(trimethylsilyl)oxy]-1,2,3-propanetricarboxylate
Uniqueness
2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane is unique due to its specific ring structure and the presence of the trimethylsilyl group, which imparts chemical inertness and stability. This makes it particularly useful in protecting sensitive functional groups during complex synthetic processes .
Propiedades
Número CAS |
58068-62-5 |
|---|---|
Fórmula molecular |
C5H13O3PSi |
Peso molecular |
180.21 g/mol |
Nombre IUPAC |
1,3,2-dioxaphospholan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C5H13O3PSi/c1-10(2,3)8-9-6-4-5-7-9/h4-5H2,1-3H3 |
Clave InChI |
WNOHNXYRZHBGFX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OP1OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


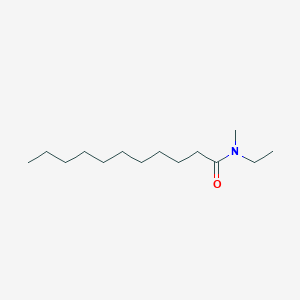
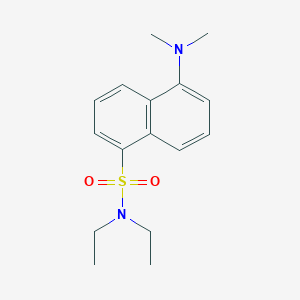
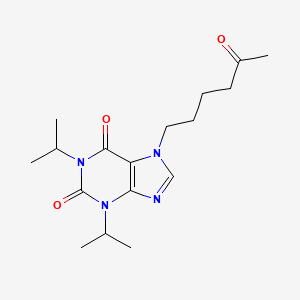
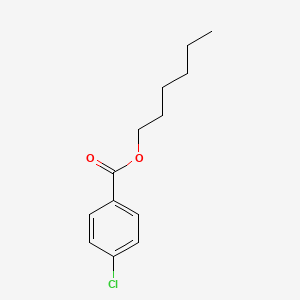

![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)


![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)

